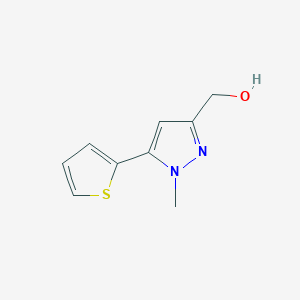

(1-甲基-5-噻吩-2-基-1H-吡唑-3-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

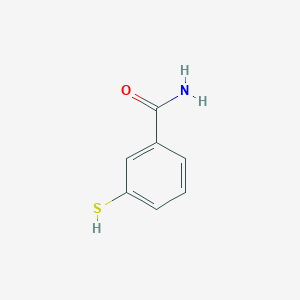

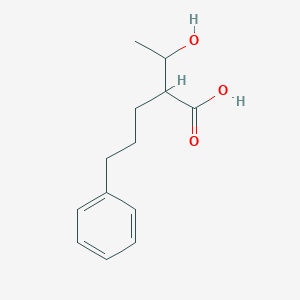

(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

实验室化学品

该化合物用作实验室化学品 。由于其独特的结构,它可用于各种化学反应和合成过程。

药理学研究

发现具有吡唑核心的化合物具有广泛的生物活性 。因此,“(1-甲基-5-噻吩-2-基-1H-吡唑-3-基)甲醇”可能用于药理学研究以开发新药。

抗利什曼原虫病和抗疟疾评价

进行了一项分子模拟研究,以证明类似化合物对体外抗前鞭毛体活性有效 。这表明“ (1-甲基-5-噻吩-2-基-1H-吡唑-3-基)甲醇”可能用于利什曼原虫病和疟疾等疾病的研究和治疗。

NAMPT抑制剂

研究表明,小分子脲衍生物可以作为新型NAMPT抑制剂 。鉴于结构相似性,“ (1-甲基-5-噻吩-2-基-1H-吡唑-3-基)甲醇”可能用于开发新的NAMPT抑制剂。

农业化学工业

基于吡唑核心的有机分子在农业化学工业中具有应用 。因此,“ (1-甲基-5-噻吩-2-基-1H-吡唑-3-基)甲醇”可能用于开发新的农用化学品。

抗氧化剂

发现具有吡唑核心的化合物具有抗氧化活性 。这表明“ (1-甲基-5-噻吩-2-基-1H-吡唑-3-基)甲醇”可能用于开发新的抗氧化剂。

作用机制

Target of Action

The primary target of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol is NAMPT (nicotinamide phosphoribosyltransferase) . NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.

Mode of Action

This compound interacts with its target, NAMPT, by binding to its active site. The binding is characterized by a lower binding free energy, indicating a strong interaction . This interaction can lead to changes in the activity of NAMPT, potentially influencing the biosynthesis of NAD+.

Biochemical Pathways

The interaction of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol with NAMPT affects the NAD+ biosynthesis pathway. NAD+ is a vital coenzyme involved in various biochemical reactions, including those in cellular metabolism. Changes in NAD+ levels can therefore have downstream effects on these metabolic processes .

Pharmacokinetics

The compound’s lipophilicity has been adjusted to reduce direct inhibition (di) of multiple cyp isoforms , which are enzymes involved in drug metabolism. This adjustment could potentially enhance the compound’s bioavailability.

Result of Action

The molecular and cellular effects of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol’s action are likely related to its influence on NAMPT activity and, consequently, NAD+ biosynthesis. By modulating these processes, the compound could potentially affect cellular metabolism and other NAD±dependent reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol. For instance, the compound’s interaction with its target could be affected by the local concentration of NAMPT and other components of the NAD+ biosynthesis pathway. Additionally, factors such as pH and temperature could influence the compound’s stability and its ability to interact with its target .

生化分析

Biochemical Properties

(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound has shown affinity for binding with certain receptor proteins, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated the ability to induce apoptosis, thereby inhibiting cell proliferation. It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation . Furthermore, (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol has been shown to modulate gene expression, leading to changes in the expression levels of key regulatory genes involved in cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in either competitive inhibition or allosteric modulation, depending on the enzyme isoform . Additionally, (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol can lead to sustained changes in cellular function, including alterations in metabolic activity and stress response pathways .

Dosage Effects in Animal Models

The effects of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic activity and improve stress tolerance. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while adverse effects become prominent at higher concentrations.

Metabolic Pathways

(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites . The compound’s interaction with these enzymes can also affect the metabolic flux of other substrates, potentially leading to altered levels of key metabolites in the cell.

Transport and Distribution

Within cells and tissues, (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific subcellular compartments and enhancing its biochemical effects.

属性

IUPAC Name |

(1-methyl-5-thiophen-2-ylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11-8(5-7(6-12)10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYKWWXWCFOUID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594561 |

Source

|

| Record name | [1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-47-6 |

Source

|

| Record name | [1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)